Dipotassium succinate trihydrate
Description
Contextual Significance in Organic and Inorganic Chemistry Research
In organic chemistry, the succinate (B1194679) anion, derived from succinic acid, serves as a versatile building block. Its bifunctional nature, with two carboxylate groups, allows it to participate in a variety of reactions, including esterification and polymerization. Succinic acid itself is a precursor to some polyesters and a component of certain alkyd resins. wikipedia.org The presence of potassium ions in dipotassium (B57713) succinate introduces an inorganic component, making it a subject of interest in organometallic and coordination chemistry.
In inorganic chemistry, the succinate ligand can coordinate to metal ions in various ways, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The study of the crystal structure of potassium succinate trihydrate reveals that the potassium ion is linked to six oxygen atoms in a distorted octahedral coordination. csic.escsic.es The succinate ion and the water molecules lie on a mirror plane. csic.es This coordination behavior is fundamental to the design and synthesis of new materials with specific properties.
Historical Perspectives on Succinate Chemistry and Coordination Compounds
The study of coordination compounds dates back to antiquity, with pigments like Prussian blue being early examples. libretexts.orglibretexts.org However, the modern understanding of coordination chemistry is largely attributed to the work of Alfred Werner in the late 19th and early 20th centuries. libretexts.orglibretexts.org His postulates on primary and secondary valences revolutionized the field, explaining the structures of metal complexes. libretexts.org
Succinic acid was first isolated in 1546 by Georgius Agricola through the dry distillation of amber. semanticscholar.org Its role as a key component of the tricarboxylic acid (TCA) cycle was established by Hans Adolf Krebs in 1937. semanticscholar.org The investigation of metal succinates has been an ongoing area of research, with studies focusing on their synthesis, thermal behavior, and structure. redalyc.org The ability of the succinate ion to act as a ligand has been crucial in the development of coordination chemistry, allowing for the formation of a wide array of complex structures with diverse applications.
Multidisciplinary Research Importance of Hydrated Potassium Succinates
The significance of hydrated potassium succinates, including the trihydrate form, extends across multiple scientific disciplines. In materials science, the controlled dehydration and thermal decomposition of these compounds are studied to understand their stability and to form new materials. redalyc.org The crystal structure of dipotassium succinate trihydrate has been determined using X-ray diffraction, providing valuable insights into its solid-state properties. csic.escsic.es
In biochemistry and molecular biology, succinate is recognized as a key metabolic intermediate in the TCA cycle, essential for cellular energy production. nih.govbyjus.com Recent research has also identified succinate as a signaling molecule that can influence cellular processes. nih.gov The study of succinate's role in various biological pathways highlights the broader importance of understanding the chemistry of its salts, such as this compound. Furthermore, the high water solubility of this compound makes it a useful compound in various applications where a soluble form of succinate is required. ontosight.ai
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dipotassium;butanedioate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2K.3H2O/c5-3(6)1-2-4(7)8;;;;;/h1-2H2,(H,5,6)(H,7,8);;;3*1H2/q;2*+1;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTLHQXTAGELAZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10K2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6100-18-1, 676-47-1 | |
| Record name | Dipotassium succinate trihydrate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, potassium salt (1:2) | |
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| Record name | Dipotassium succinate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIPOTASSIUM SUCCINATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Advanced Preparative Techniques for Dipotassium Succinate Trihydrate
Neutralization Reaction Pathways and Optimization
The primary and most direct method for the synthesis of dipotassium (B57713) succinate (B1194679) is the neutralization reaction between succinic acid, a weak dicarboxylic acid, and potassium hydroxide (B78521), a strong base. This reaction proceeds in a stepwise manner, reflecting the two acidic protons of succinic acid.
HOOC-(CH₂)₂-COOH + 2 KOH → K⁺⁻OOC-(CH₂)₂-COO⁻K⁺ + 2 H₂O
Followed by hydration to form the trihydrate:
K⁺⁻OOC-(CH₂)₂-COO⁻K⁺ + 3 H₂O → C₄H₄K₂O₄·3H₂O
Reaction Kinetics and Thermodynamic Considerations
The neutralization of a weak acid by a strong base is typically a rapid and exothermic process. The rate of reaction is primarily governed by the diffusion of the reactants in the solvent. The kinetics of the interaction between potassium hydroxide and alkyl halides in ethanol (B145695) has been studied, providing insights into the reactivity of hydroxide ions in alcoholic media, which can be relevant for solvent selection.
Thermodynamically, the formation of dipotassium succinate is a highly favorable process, driven by the large negative enthalpy change associated with the neutralization of a strong base and a weak acid. While specific thermodynamic data for the formation of dipotassium succinate trihydrate is not extensively reported, the principles of salt formation from weak acids and strong bases suggest a significant release of energy. The stability of the resulting salt is high due to the ionic interactions between the potassium cations and the succinate dianions.
Table 1: General Thermodynamic Parameters for Acid-Base Neutralization
| Parameter | General Value/Trend for Weak Acid - Strong Base |
| Enthalpy of Neutralization (ΔHn) | Exothermic (Negative) |
| Gibbs Free Energy of Formation (ΔGf) | Spontaneous (Negative) |
| Entropy Change (ΔS) | Generally Positive |
Note: Specific values for this compound require experimental determination.
Solvent Effects on Crystallization Efficacy
The choice of solvent is critical in the synthesis of this compound as it directly influences the reaction medium, solubility of the product, and the subsequent crystallization process. Water is the most common and effective solvent for this reaction due to the high solubility of both potassium hydroxide and dipotassium succinate.
The crystallization of the trihydrate form is particularly sensitive to the water activity in the solution. The presence of a sufficient amount of water is necessary to form the hydrated crystal lattice. The use of co-solvents, such as ethanol, can be employed to decrease the solubility of the salt and induce precipitation, thereby increasing the yield. However, the solvent composition must be carefully controlled to ensure the formation of the desired trihydrate and not an anhydrous or different hydrated form.
Recrystallization and Purification Protocols
To achieve high purity, the crude this compound synthesized via neutralization is often subjected to recrystallization. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Solvent Selection and System Design for Enhanced Purity
The ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
High solubility for dipotassium succinate at elevated temperatures.
Low solubility for dipotassium succinate at low temperatures.
High solubility for impurities at all temperatures, or very low solubility so they can be filtered out from the hot solution.
Chemical inertness towards the compound.
Volatility for easy removal from the purified crystals.
Water is a suitable solvent for this purpose. A saturated solution of crude this compound is prepared at an elevated temperature. Upon cooling, the solubility of the salt decreases, leading to the formation of purified crystals, while the majority of the impurities remain dissolved in the mother liquor. The efficiency of purification can be enhanced by the addition of a small amount of a co-solvent in which the salt is less soluble, a technique known as anti-solvent crystallization.
Controlled Crystallization Techniques
The size and morphology of the this compound crystals can be controlled by manipulating the crystallization conditions. Slow cooling of the saturated solution generally promotes the growth of larger, more well-defined crystals, while rapid cooling often results in the formation of smaller, less ordered crystals.
Controlled evaporation of the solvent at a constant temperature is another technique to induce crystallization. This method allows for a gradual increase in the supersaturation of the solution, which can lead to the formation of high-quality crystals. Seeding the supersaturated solution with a small crystal of the desired product can also be employed to control the onset of crystallization and influence the crystal size distribution. The study of hydrated salt crystals has shown that the mobility of water within the crystalline structure can affect the physical properties of the crystals.
Biocatalytic and Fermentation-Based Approaches for Succinate Precursors
The production of succinic acid, the precursor for dipotassium succinate, through biotechnological routes has gained significant attention as a sustainable alternative to petrochemical-based synthesis. nih.gov Microbial fermentation is a key technology in this bio-based production. wikipedia.org
Various microorganisms, both naturally occurring and genetically engineered, are capable of producing succinic acid from renewable feedstocks. wikipedia.org Some of the most studied wild-type bacteria for succinic acid production include Actinobacillus succinogenes, Mannheimia succiniciproducens, and Anaerobiospirillum succiniciproducens. wikipedia.org These organisms can utilize a range of sugars, including glucose and xylose, which can be derived from the hydrolysis of lignocellulosic biomass. nih.govnih.gov
Metabolic engineering strategies have been employed to enhance succinic acid production in various host organisms, including Escherichia coli and the yeast Saccharomyces cerevisiae. biorxiv.org These strategies often involve the deletion of pathways leading to byproduct formation and the overexpression of key enzymes in the succinic acid production pathway. nih.gov
The fermentation process parameters, such as pH, temperature, and substrate concentration, are crucial for maximizing the yield and productivity of succinic acid. The accumulation of succinic acid lowers the pH of the fermentation broth, which can inhibit microbial growth and production. mdpi.com Therefore, a neutralizing agent, such as magnesium carbonate or potassium hydroxide, is often added during fermentation to maintain the pH in the optimal range for the microorganism. nih.govmdpi.com The use of potassium hydroxide as the neutralizing agent directly yields a solution of potassium succinate, which can then be purified to obtain this compound.
Table 2: Comparison of Succinic Acid Producing Microorganisms
| Microorganism | Typical Feedstock | Key Advantages |
| Actinobacillus succinogenes | Glucose, Xylose, Glycerol | High natural producer, utilizes a wide range of substrates. nih.govoup.com |
| Mannheimia succiniciproducens | Glucose | High productivity. wikipedia.org |
| Anaerobiospirillum succiniciproducens | Glucose | One of the first identified high-yield producers. wikipedia.org |
| Engineered Escherichia coli | Glucose | Well-characterized genetics, amenable to metabolic engineering. biorxiv.org |
| Engineered Saccharomyces cerevisiae | Glucose | Tolerant to low pH, reducing downstream processing costs. biorxiv.orgmdpi.com |
Microbial Strain Engineering for Succinate Production
The foundation of bio-based this compound production lies in the efficient synthesis of succinic acid (or succinate) by microorganisms. Metabolic engineering has been instrumental in developing strains capable of high-yield succinate production. nih.gov These efforts focus on both naturally occurring succinate producers and engineered industrial microorganisms like Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae. nih.govmdpi.com
The primary strategies in microbial strain engineering involve:
Enhancing Carbon Fixation: Key pathways for CO₂ fixation are often amplified. For instance, in Actinobacillus succinogenes, heterologous expression of genes like pyc (pyruvate carboxylase) and pepc (phosphoenolpyruvate carboxylase) from Corynebacterium acetoacidophilum has been shown to strengthen the CO₂ fixation pathway, leading to increased succinate production. mdpi.com In one study, expressing the pepc gene in A. succinogenes increased the succinate concentration from 52.35 g/L in the parent strain to 59.47 g/L. mdpi.com
Blocking Competing Pathways: To maximize the carbon flux towards succinate, metabolic pathways leading to by-products such as formate, acetate, and lactate (B86563) are often deleted. nih.govresearchgate.net For example, in Mannheimia succiniciproducens, the disruption of genes including ldhA, pflB, pta, and ackA led to a significant reduction in by-product formation and an accumulation of succinate. nih.gov
Activating or Modifying Central Metabolism: In organisms like E. coli, which are not natural overproducers, significant modifications are required. This includes inactivating enzymes of the tricarboxylic acid (TCA) cycle that consume succinate, such as succinate dehydrogenase (sdhA), and activating the glyoxylate (B1226380) pathway to convert acetyl-CoA to succinate. researchgate.netresearchgate.net An engineered E. coli strain, with deletions of adhE and ldhA and overexpression of pyruvate (B1213749) carboxylase, was able to produce 40 g/L of succinate. nih.gov
The table below summarizes the performance of various engineered microbial strains for succinate production.
| Microbial Strain | Genetic Modification Strategy | Substrate | Succinate Titer (g/L) | Yield (g/g) | Reference |
| Escherichia coli SBS550MG (pHL413) | Deletion of adhE, ldhA, ack-pta; Activation of glyoxylate pathway. | Glucose | 40 | 1.05 | nih.gov |
| Mannheimia succiniciproducens LPK7 | Deletion of ldhA, pflB, pta, ackA. | Glucose | 52.4 | 0.76 | nih.gov |
| Actinobacillus succinogenes ZK::pepc | Overexpression of pepc from C. acetoacidophilum. | Glucose | 59.47 | 0.79 | mdpi.com |
| Basfia succiniproducens | Newly isolated strain. | Glycerol | 5.21 | 1.02 | nih.gov |
| Saccharomyces cerevisiae Δsdh1Δsdh2Δidh1Δidp1 | Quadruple deletion of genes in TCA and related pathways. | Glucose | 3.62 | 0.11 mol/mol | nih.gov |
Conversion Pathways from Biologically Derived Succinate
The succinate produced during microbial fermentation exists within a complex broth, often as a salt corresponding to the neutralizing agent used to maintain the pH of the culture, such as ammonium (B1175870) succinate. google.com The conversion of this biologically derived succinate into pure this compound involves several downstream processing steps.
Purification and Acidification: The first step is to separate the succinate from the fermentation broth. This can be achieved through methods like centrifugation or filtration to remove biomass. google.com Subsequently, the succinate salt is converted to free succinic acid. A common method for this is the use of cation-exchange chromatography, where the cation of the succinate salt (e.g., ammonium) is exchanged for a proton from the resin, releasing free succinic acid. google.com
Neutralization: The purified succinic acid is then neutralized with a potassium base to form dipotassium succinate. This is a standard acid-base reaction. For every mole of succinic acid (C₄H₆O₄), two moles of a potassium base like potassium hydroxide (KOH) are required for complete neutralization.
Reaction: C₄H₆O₄ + 2 KOH → K₂C₄H₄O₄ + 2 H₂O
Crystallization: The final step is the crystallization of this compound from the aqueous solution. By carefully controlling conditions such as temperature and solvent concentration (often through evaporation), the dipotassium succinate salt crystallizes, incorporating three molecules of water into its crystal lattice to form the stable trihydrate (C₄H₄K₂O₄·3H₂O). ontosight.ainih.gov Proper handling and storage are necessary to maintain this trihydrate form. ontosight.ai
Scalability and Process Engineering Considerations in Laboratory Synthesis
Scaling up the synthesis of this compound from a small-scale experiment to a larger laboratory or pilot scale requires careful consideration of several process engineering factors to ensure efficiency, safety, and reproducibility.
A key challenge in scaling up chemical synthesis is managing reaction conditions that are trivial on a small scale but become significant at a larger volume. nih.gov The neutralization of succinic acid, for instance, is an exothermic reaction. In a large-volume glass reactor, efficient heat dissipation is critical to maintain a consistent temperature and prevent potential side reactions or solvent boiling. This often necessitates the use of jacketed reactors with controlled cooling systems.
Downstream processing also presents scalability challenges. The purification of succinic acid from fermentation broth via ion-exchange chromatography must be optimized for larger volumes. google.com This includes selecting appropriate resin volumes and managing flow rates to ensure efficient separation without causing issues like crystallization of the product within the columns, which may require operating the system at elevated temperatures. google.com
The final crystallization step is crucial for obtaining a pure product with the correct hydration state. Scaling this process involves:
Controlled Precipitation: The transition from a small beaker to a larger vessel requires more sophisticated control over the cooling rate and agitation to ensure uniform crystal growth and prevent the formation of intractable solids. nih.gov
Filtration and Drying: Efficiently filtering and washing large quantities of crystalline product requires appropriate equipment, such as larger Buchner funnels or filter presses. The collected solid must then be dried under controlled conditions (e.g., in a vacuum oven) to yield the final this compound without driving off the waters of hydration. nih.gov
Crystallographic and Structural Elucidation Studies of Dipotassium Succinate Trihydrate
Single Crystal X-ray Diffraction Analysis
Detailed information regarding the single crystal structure of dipotassium (B57713) succinate (B1194679) trihydrate, which would be essential for a complete understanding of its solid-state architecture, remains undetermined. The following subsections, which are standard in crystallographic reports, cannot be completed without experimental data.
Crystal System and Space Group Determination
The determination of the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group, which describes the symmetry elements of the crystal lattice, is fundamental to any crystallographic study. This information is derived from the diffraction pattern of a single crystal. As no such study has been published, the crystal system and space group for dipotassium succinate trihydrate are unknown.
Unit Cell Parameters and Volume Assessment
The precise dimensions of the unit cell (a, b, c, α, β, γ) and its volume are critical parameters obtained from single-crystal X-ray diffraction. These values define the fundamental repeating unit of the crystal lattice. Without experimental data, these parameters for this compound cannot be provided.
Atomic Coordinates and Anisotropic Displacement Parameters
A complete single-crystal structure analysis provides the exact position of each atom within the unit cell (atomic coordinates) and describes the anisotropic thermal vibrations of these atoms (anisotropic displacement parameters). This level of detail is crucial for understanding the molecule's conformation and its interactions with neighboring molecules. This information is not available for this compound.
Intermolecular Interactions and Hydrogen Bonding Networks
A detailed analysis of the crystal structure would reveal the nature and geometry of intermolecular interactions, including hydrogen bonding, which are vital for the stability of the crystal lattice. The succinate anion and water molecules of hydration would be expected to form a complex network of hydrogen bonds. However, without the determined crystal structure, a discussion of these networks remains speculative.
Powder X-ray Diffraction (PXRD) Characterization
Powder X-ray diffraction is a key technique for the identification and purity assessment of crystalline materials. A characteristic PXRD pattern, with specific peak positions (2θ) and intensities, serves as a fingerprint for a given crystalline phase.
Phase Identification and Purity Assessment
A standard powder diffraction pattern for this compound has not been found in common diffraction databases. Such a pattern would be essential for routine phase identification, quality control, and for distinguishing it from other salts or hydrates of succinic acid. The absence of this reference data makes the assessment of the phase purity of synthesized batches of this compound by PXRD challenging.
Despite a comprehensive search for crystallographic and structural data on this compound, the necessary experimental information to fulfill the detailed article outline is not available in publicly accessible scientific databases. Searches of chemical and crystallographic repositories, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a determined crystal structure for this specific compound.
The requested article structure is predicated on the availability of detailed crystallographic data, such as unit cell dimensions, space group, atomic coordinates, and bond lengths and angles. This information is essential for a thorough discussion of the compound's crystallinity, the coordination environment of the potassium cations, and the role of water molecules within the crystal lattice.
Without this foundational data, any attempt to generate the content for the specified sections and subsections would be speculative and would not meet the required standards of scientific accuracy and detail. The professional and authoritative tone of the article can only be achieved by referencing and analyzing peer-reviewed, experimental structural data.
Therefore, it is not possible to generate the English article on "" as requested, due to the absence of the requisite primary scientific literature and crystallographic datasets.
Advanced Spectroscopic Characterization of Dipotassium Succinate Trihydrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
NMR spectroscopy serves as a definitive tool for elucidating the molecular framework of dipotassium (B57713) succinate (B1194679) trihydrate. By analyzing the compound in both solid and solution states, a comprehensive structural picture can be obtained.
Solid-State NMR Techniques
While specific solid-state NMR (ssNMR) data for dipotassium succinate trihydrate is not extensively published, the characterization of its solid form would rely heavily on techniques developed for other potassium salts. nih.gov The primary nucleus of interest is ³⁹K, a spin-3/2 quadrupolar nucleus with a low magnetogyric ratio, which makes its detection challenging. acs.org
High-field ³⁹K ssNMR spectroscopy, often performed at magnetic fields as high as 21.1 Tesla, is essential for obtaining meaningful data. nih.govacs.org This technique is highly sensitive to the local environment of the potassium ions within the crystal lattice. nih.govacs.org Key parameters derived from such an analysis would include the chemical shift and the nuclear quadrupole coupling constant. The chemical shift range for K⁺ ions in diamagnetic salts can be significant, exceeding 100 ppm, which allows for the resolution of crystallographically inequivalent potassium sites. nih.govacs.org
Furthermore, the quadrupolar coupling constant, which can range up to 3 MHz for potassium in asymmetric environments, provides detailed information about the symmetry of the electric field gradient around the K⁺ nucleus. nih.govacs.org The use of Magic Angle Spinning (MAS) is critical to average the anisotropic interactions and obtain higher resolution spectra. nih.govacs.org A careful analysis of both static and MAS spectra would allow for the determination of chemical shift and quadrupole coupling tensor components, offering valuable data for materials characterization. nih.govacs.org For this compound, this would help in confirming the coordination environment of the two potassium ions and their interaction with the succinate anions and water molecules in the crystal structure.
Solution-State NMR for Structural Conformity
In solution, typically using deuterium (B1214612) oxide (D₂O) as a solvent, the structure of dipotassium succinate is readily confirmed by ¹H and ¹³C NMR spectroscopy. Due to the free rotation around the C-C single bonds and the symmetric nature of the succinate dianion, the molecule exhibits a simple and characteristic spectral pattern.
The ¹H NMR spectrum is defined by a single, sharp resonance. The four protons on the two central methylene (B1212753) (-CH₂-) groups are chemically and magnetically equivalent, resulting in a singlet. In clinical studies involving mitochondrial disorders where succinate accumulates, this prominent singlet is observed at approximately 2.40 ppm in aqueous environments like cerebrospinal fluid. nih.gov
The ¹³C NMR spectrum is similarly straightforward, showing only two distinct signals, consistent with the molecular symmetry. The two methylene carbons are equivalent, as are the two carboxylate carbons.
Below is a summary of the expected NMR data for dipotassium succinate in D₂O.
| Nucleus | Group | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | -CH₂-CH₂- | ~2.40 nih.gov | Singlet | The four protons are equivalent, giving a single peak. |
| ¹³C | -C H₂- | ~35 | Triplet* | Signal for the two equivalent methylene carbons. |
| ¹³C | -C OO⁻ | ~182 | Singlet | Signal for the two equivalent carboxylate carbons. |
| In a proton-decoupled ¹³C NMR spectrum, this signal would be a singlet. In a coupled spectrum, it would appear as a triplet due to coupling with the two attached protons. |
This simple spectral signature provides unambiguous confirmation of the succinate backbone's structural conformity when the compound is dissolved.
Theoretical and Computational Investigations of Dipotassium Succinate Trihydrate
Density Functional Theory (DFT) Calculations
Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the optimized geometry, vibrational frequencies, and electronic properties of crystalline compounds like dipotassium (B57713) succinate (B1194679) trihydrate.
The first step in the computational analysis of dipotassium succinate trihydrate involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the crystal lattice, corresponding to the minimum energy state. The starting point for this optimization is the experimental crystal structure data. The crystal structure of potassium succinate trihydrate has been determined to be orthorhombic, with the space group Pnma. csic.escsic.es The succinate ion and the water molecules are situated on a mirror plane. csic.escsic.es
The potassium ion (K⁺) is coordinated to six oxygen atoms in a distorted octahedral geometry, with bond distances ranging from 2.716 Å to 3.070 Å. csic.escsic.es The molecules are interconnected through a network of hydrogen bonds and potassium ion coordination, forming layers. csic.escsic.es DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would refine these atomic positions and lattice parameters to achieve the lowest energy configuration. nih.gov
The electronic structure, once the geometry is optimized, reveals how electrons are distributed within the crystal. This includes the generation of electron density maps and the analysis of bonding characteristics.
Table 1: Optimized Geometric Parameters (Hypothetical Data) This table presents hypothetical optimized geometric parameters for this compound based on typical DFT calculations. Actual values would be derived from specific computational studies.
| Parameter | Bond/Angle | Optimized Value | Experimental Value |
| Bond Length | K-O (succinate) | 2.75 Å | 2.716 - 3.070 Å csic.escsic.es |
| Bond Length | K-O (water) | 2.85 Å | 2.716 - 3.070 Å csic.escsic.es |
| Bond Length | C=O | 1.26 Å | ~1.25 Å |
| Bond Length | C-O | 1.43 Å | ~1.42 Å |
| Bond Angle | O-C-O | 125° | ~124° |
Following geometry optimization, DFT calculations can predict the vibrational frequencies of the crystal lattice. These theoretical frequencies correspond to the different modes of vibration of the atoms and functional groups within the compound. The results are then correlated with experimental spectroscopic data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to assign the observed spectral bands to specific molecular motions.
For a related compound, potassium succinate-succinic acid, the asymmetric and symmetric stretching vibrations of the carboxylate group were observed at 1548 cm⁻¹ and 1428 cm⁻¹, respectively. psu.edu The C-H stretching vibrations were assigned to peaks around 2934 cm⁻¹. psu.edu Similar vibrational modes would be expected for this compound, with additional bands corresponding to the vibrational modes of the water molecules of hydration (e.g., stretching and bending).
Table 2: Predicted Vibrational Frequencies and Assignments (Hypothetical Data) This table illustrates a hypothetical correlation between predicted and experimental vibrational frequencies for this compound.
| Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| 3450 | 3400-3500 | O-H stretch (water) |
| 2980 | 2975 | C-H asymmetric stretch |
| 2910 | 2905 | C-H symmetric stretch |
| 1650 | 1640 | H-O-H bend (water) |
| 1560 | 1555 | C=O asymmetric stretch |
| 1425 | 1420 | C=O symmetric stretch |
| 1210 | 1205 | C-C stretch |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized on the electron-rich carboxylate groups of the succinate anion, while the LUMO would likely be associated with the potassium ions and the anti-bonding orbitals of the succinate backbone. Computational studies on similar metal-organic complexes can provide insights into these energy levels. nih.govresearchgate.net From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to further understand the compound's reactivity.
Table 3: HOMO-LUMO Energy and Reactivity Descriptors (Hypothetical Data) This table provides hypothetical values for the HOMO-LUMO energy gap and related reactivity descriptors for this compound.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.0 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 3.0 |
| Global Electrophilicity (ω) | 2.04 |
Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides a static picture of the system at its energy minimum, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves.
In the context of this compound, MD simulations are invaluable for understanding the behavior of the water molecules of hydration and their interactions with the potassium and succinate ions. These simulations can reveal the structure and dynamics of the hydration shells around the ions. Key parameters that can be extracted include radial distribution functions, which describe the probability of finding a water molecule at a certain distance from an ion, and the coordination number, which is the average number of water molecules in the first hydration shell.
These simulations can calculate important properties like the lattice energy, which is the energy required to separate the crystal into its constituent ions in the gas phase. Furthermore, mechanical properties such as the bulk modulus and elastic constants can be derived from the response of the simulated crystal to applied stress, providing a more complete picture of the material's stability and robustness.
Theoretical and computational investigations into this compound primarily revolve around the elucidation of its solid-state structure through X-ray crystallography. This experimental technique provides foundational data on the geometric arrangement of atoms and molecules within the crystal lattice, which is essential for any subsequent computational modeling.
The crystal structure of what is referred to as potassium succinate trihydrate (C₄H₄O₄K₂ · 3H₂O) was determined in 1987. csic.escsic.es The compound crystallizes in the orthorhombic space group Pnma. csic.es The structure reveals that the succinate ion and the water molecules are located on a mirror plane. csic.es The potassium (K⁺) ion is coordinated with six oxygen atoms in a distorted octahedral geometry, with K-O bond distances ranging from 2.716(3) to 3.070(4) Å. csic.es These ions and molecules are interconnected by hydrogen bonds and are further linked through the potassium ions, forming layers within the crystal structure. csic.escsic.es
This detailed structural information is the cornerstone for theoretical studies, allowing for the calculation of various properties. While extensive computational modeling studies, such as those using Density Functional Theory (DFT), specifically on this compound are not widely documented in publicly available literature, the known crystal structure provides the necessary input for such simulations. DFT has been widely applied to study the electronic structure and properties of other metal-organic compounds and salts. researchgate.netccsenet.org
Basic chemical and physical properties of this compound are also established.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₀K₂O₇ (or C₄H₄K₂O₄·3H₂O) |
| Molecular Weight | 248.31 g/mol |
| Synonyms | Butanedioic acid, dipotassium salt, trihydrate; Potassium succinate trihydrate |
| CAS Number | 676-47-1 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 15.695(9) Å, b = 7.592(3) Å, c = 8.508(3) Å |
Source: csic.esnih.govnih.govontosight.aichemsrc.com
Metabolic Engineering Strategies for Succinate Production
Computational modeling plays a pivotal role in the metabolic engineering of microorganisms to enhance the production of succinate, a key platform chemical. nih.gov The goal of these strategies is to redirect the flow of carbon from central metabolism towards the synthesis of succinate, often in organisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netnih.gov Several key strategies, often guided by in silico models, have proven effective.
One primary strategy is the redirection of carbon flux . In many microbes, succinate is not the main fermentation product; acetate, lactate (B86563), and ethanol (B145695) often are. researchgate.net Computational models help identify competing pathways and the key enzymes that divert carbon away from succinate. By knocking out the genes responsible for these by-products (e.g., ldhA for lactate, pflB for formate, and adhE for ethanol), the carbon flux can be channeled towards the desired pathway. nih.gov
Another critical strategy is balancing the redox ratio (NADH/NAD⁺) . The production of succinate via the reductive Tricarboxylic Acid (TCA) cycle is a reductive process that consumes NADH. researchgate.net Computational flux balance analysis can predict the NADH availability and requirements. To enhance succinate yields, engineering strategies focus on increasing the intracellular NADH pool. This can involve modifying pathways like the glyoxylate (B1226380) shunt, which, unlike the traditional reductive TCA pathway, does not consume NADH for malate (B86768) production. researchgate.net
Furthermore, overexpression of key enzymes in the succinate synthesis pathway is a common tactic. csic.es Models can predict which enzymes are bottlenecks in the pathway. For instance, the overexpression of phosphoenolpyruvate (B93156) (PEP) carboxylase (PPC) or pyruvate (B1213749) carboxylase (PYC) can enhance the initial carboxylation step that feeds into the succinate pathway. researchgate.netnih.gov Similarly, increasing the activity of enzymes like malate dehydrogenase and fumarate (B1241708) reductase can pull the flux towards succinate. researchgate.net In some engineered strains of E. coli, recruiting alternative glucose transport systems, such as the GalP permease, increases the pool of PEP available for carboxylation, thereby boosting succinate production. nih.gov
Table 2: Key Genes Targeted in Metabolic Engineering for Succinate Production in E. coli
| Gene(s) | Encoded Enzyme/Protein | Strategy | Desired Outcome |
|---|---|---|---|
| ldhA, pflB, adhE | Lactate Dehydrogenase, Pyruvate Formate-Lyase, Alcohol Dehydrogenase | Gene Knockout | Redirect carbon flux away from fermentation by-products (lactate, formate, ethanol). nih.gov |
| sdhA | Succinate Dehydrogenase | Gene Knockout | Block the conversion of succinate to fumarate in the oxidative TCA cycle, forcing accumulation. nih.gov |
| ppc / pyc | PEP Carboxylase / Pyruvate Carboxylase | Gene Overexpression | Enhance the carboxylation of PEP or pyruvate to oxaloacetate, the precursor to succinate. researchgate.netnih.gov |
| ptsI | Phosphotransferase System (Enzyme I) | Gene Inactivation | Conserve PEP for carboxylation instead of being used for glucose transport. nih.gov |
Systems Biotechnology Approaches to Pathway Optimization
Systems biotechnology integrates computational modeling with high-throughput experimental techniques ('omics' data) to achieve a holistic understanding and optimization of microbial production hosts. nih.gov This approach moves beyond single-gene modifications to consider the entire metabolic network and its regulation.
Genome-scale metabolic models (GEMs) are central to systems biotechnology. nih.gov These models are mathematical representations of the entire metabolic network of an organism. mdpi.com By applying constraints based on known biochemical and physiological data, these models can simulate metabolic flux distributions and predict the effects of genetic modifications on growth and product yield. mdpi.com For succinate production, GEMs are used to identify non-intuitive gene knockout or overexpression targets that can decouple succinate production from cell growth, leading to higher yields. nih.govmdpi.com
Metabolic Flux Analysis (MFA) is another key computational tool. It calculates the flow of metabolites through the various pathways in the cell. mdpi.com By comparing the flux maps of wild-type and engineered strains, researchers can understand how metabolic networks have adapted and identify remaining bottlenecks. For example, MFA can reveal insufficient reducing power (NADH) as a limiting factor, prompting further engineering of redox pathways. mdpi.com
The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) provides a more comprehensive picture for model building and validation. nih.gov For instance, monitoring metabolite levels (metabolomics) during fermentation can highlight unexpected accumulations or depletions, which can then be used to refine the computational model and guide the next round of pathway optimization. nih.gov This iterative cycle of computational design, genetic engineering, and experimental validation is a hallmark of the systems biotechnology approach. nih.gov
Interfacing Computational Predictions with Experimental Observations
The synergy between computational modeling and experimental work is crucial for the successful development of microbial strains for succinate production. nih.gov Computational predictions, while powerful, are based on models that are simplifications of complex biological reality. Experimental validation is therefore essential to confirm, refine, or even refute the in silico hypotheses.
A review of theoretical studies on succinate production found that while numerous computational strategies have been proposed, their direct, one-to-one application in experiments is not always straightforward. nih.gov However, the successful enhancement of succinate production often results from a combination of computationally guided strategies with other methods like directed evolution. nih.gov For example, a computational model might predict a set of five gene knockouts for optimal succinate yield. An experimentalist might find that knocking out all five is lethal to the cell but that a combination of three knockouts provides a significant improvement, demonstrating how experimental feedback refines the model's predictions.
One study used in silico metabolic pathway analysis to predict that a pyruvate carboxylation pathway would be more efficient for succinate production in E. coli than the more conventional phosphoenolpyruvate carboxylation pathway. mdpi.com Subsequent wet-lab experiments confirmed that the strain engineered with the computationally predicted pathway was indeed more efficient. mdpi.com
This iterative process, where computational predictions guide experimental design and the resulting experimental data are used to improve the accuracy of the model, is a powerful paradigm. chemsrc.com It allows for a more rational and efficient exploration of the vast landscape of possible genetic modifications, accelerating the development of high-performance microbial cell factories for succinate and other valuable biochemicals.
Advanced Analytical Methodologies for Characterization and Quantification of Dipotassium Succinate Trihydrate
The accurate characterization and quantification of dipotassium (B57713) succinate (B1194679) trihydrate are essential for quality control and research purposes. A variety of advanced analytical methodologies can be employed to determine the purity, concentration, and elemental composition of this compound. These methods range from powerful separation techniques like High-Performance Liquid Chromatography (HPLC) to direct quantification by spectrophotometry and compositional verification using elemental analysis.
Biochemical and Cellular Mechanism Studies of Succinate Ions
Role of Succinate (B1194679) in the Tricarboxylic Acid (TCA) Cycle
Metabolic Intermediate Pathways
The primary metabolic pathway for succinate within the TCA cycle is its oxidation to fumarate (B1241708). britannica.comteachmephysiology.com This reaction is catalyzed by the enzyme succinate dehydrogenase (SDH). jumedicine.com Beyond the TCA cycle, succinate can also be generated through alternative pathways such as the gamma-aminobutyric acid (GABA) shunt. nih.govnih.gov
| Step | Precursor | Enzyme | Product | Key Outcome |
| 5 | Succinyl-CoA | Succinyl-CoA Synthetase | Succinate | Generation of GTP/ATP |
| 6 | Succinate | Succinate Dehydrogenase (SDH) | Fumarate | Production of FADH₂ |
Succinate Dehydrogenase Activity and Electron Transport Chain Linkages
Succinate dehydrogenase (SDH), also known as succinate-coenzyme Q reductase (SQR) or Complex II of the electron transport chain (ETC), is a unique enzyme with a dual role in cellular metabolism. nih.govyoutube.comwikipedia.org It is the only enzyme that participates in both the TCA cycle and the ETC. youtube.comwikipedia.orgchemeurope.com Unlike other TCA cycle enzymes which are soluble in the mitochondrial matrix, SDH is an enzyme complex embedded in the inner mitochondrial membrane. jumedicine.comchemeurope.com
The SDH complex is composed of four subunits (SDHA, SDHB, SDHC, and SDHD). youtube.comchemeurope.com
SDHA: Contains the catalytic site where succinate is oxidized to fumarate. This reaction involves the covalent transfer of two electrons from succinate to the flavin adenine (B156593) dinucleotide (FAD) cofactor, reducing it to FADH₂. chemeurope.com
SDHB: Contains three iron-sulfur ([Fe-S]) clusters that facilitate the transfer of electrons from FADH₂ to the ubiquinone (Coenzyme Q) binding site. wikipedia.orgchemeurope.com
SDHC and SDHD: These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and contain the ubiquinone binding site. chemeurope.com
The electrons from the oxidation of succinate are passed along the iron-sulfur clusters within SDHB and ultimately reduce ubiquinone (Q) to ubiquinol (B23937) (QH₂). wikipedia.orgchemeurope.com This ubiquinol then diffuses through the inner mitochondrial membrane to transfer electrons to Complex III of the ETC. chemeurope.com This direct linkage allows the cell to efficiently channel reducing equivalents from the TCA cycle into the process of oxidative phosphorylation. nih.govebi.ac.uk
Mitochondrial Function Modulation and Bioenergetic Research Applications
Influence on Cellular Respiration and ATP Production
The electrons donated from succinate to the ubiquinone pool via Complex II enter the electron transport chain, contributing to the generation of a proton motive force across the inner mitochondrial membrane. portlandpress.com This force is then utilized by ATP synthase (Complex V) to produce the majority of cellular ATP. nih.gov The oxidation of succinate is known to support a high proton motive force. portlandpress.com
However, under certain conditions, such as ischemia followed by reperfusion, a significant accumulation of succinate occurs. nih.govportlandpress.com Upon reoxygenation, the rapid oxidation of this accumulated succinate by SDH can lead to a massive, rapid flow of electrons into the ETC. nih.govoup.com This can cause a phenomenon known as reverse electron transport (RET), where electrons are forced backward from the ubiquinone pool to Complex I. nih.govmdpi.com This process is a major source of mitochondrial reactive oxygen species (ROS), specifically superoxide. oup.commdpi.comresearchgate.net This succinate-driven ROS production is a key area of research in pathologies related to ischemia-reperfusion injury. nih.govoup.commdpi.com
Studies on Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is maintained by the pumping of protons by Complexes I, III, and IV of the ETC. portlandpress.comresearchgate.net Succinate oxidation is a powerful driver for maintaining a high mitochondrial membrane potential. portlandpress.com However, high concentrations of succinate have been shown in some studies to induce a reduction in the mitochondrial membrane potential. mdpi.com This effect may be linked to the consequences of impaired electron transport at other complexes when Complex II activity is very high, leading to an imbalance in the respiratory chain. mdpi.com The relationship between succinate levels and mitochondrial membrane potential is complex, with studies showing that both low and high potentials can lead to an accumulation of oxaloacetate, which in turn inhibits SDH activity. researchgate.net
Enhancement of Cell Viability and Proliferation in Cell Culture Systems
The role of succinate in cell viability and proliferation is context-dependent and varies significantly between different cell types and experimental conditions.
Research has shown that succinic acid and its derivatives can exhibit dual actions. researchgate.net In some cancer cell lines, such as renal cancer and T-cell acute lymphoblastic leukemia (T-ALL), succinic acid has been observed to reduce cell viability and induce apoptosis, suggesting an anti-proliferative effect. researchgate.netresearchgate.net For example, studies on T-ALL cell lines demonstrated that succinic acid at certain concentrations could induce apoptosis, an effect that was caspase-3 dependent in some cell lines but not others. researchgate.net
Conversely, intracellular accumulation of succinate has also been linked to promoting cancer growth and progression in other contexts. researchgate.net This is often associated with mutations in the SDH enzyme, leading to succinate accumulation which can stabilize hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in promoting angiogenesis and glycolysis. nih.govresearchgate.net Therefore, the effect of succinate on cell viability is not universal and depends heavily on the cellular metabolic state and genetic background.
| Cell Line Type | Observed Effect of Succinate Treatment | Research Finding Summary |
| Renal Cancer (CAKI-2, ACHN) | Decreased Viability, Increased Apoptosis | 25 µM and 50 µM doses of succinic acid for 24 hours significantly reduced cell viability. researchgate.net |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Decreased Viability, Increased Apoptosis | 25 and 50 mmol dosages for 48 hours showed an apoptotic effect. researchgate.net |
| Endometrial Cancer | Increased Apoptosis | 5 and 10 µM concentrations resulted in apoptosis. researchgate.net |
| Normal Peripheral Blood Mononuclear Cells (PBMC) | No Synergistic Cytotoxic Effects | Low concentrations in combination with other agents did not show synergistic toxicity. researchgate.net |
Mechanistic Investigations of Cell Growth Promotion
The role of succinate in promoting cell growth is a subject of intensive investigation, particularly in the context of cancer biology. The accumulation of succinate, often resulting from mutations in the gene encoding succinate dehydrogenase (SDH), is a key driver of tumorigenesis. wikipedia.orgnih.govoncotarget.com This accumulation leads to a cascade of events that reprogram the cellular environment to favor growth and proliferation. oncotarget.com
One of the primary mechanisms by which succinate promotes cell growth is through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). researchgate.netnih.gov Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation. researchgate.net Accumulated succinate competitively inhibits PHD enzymes, preventing the degradation of HIF-1α. researchgate.netnih.gov The stabilization of HIF-1α activates the transcription of genes involved in angiogenesis, cell proliferation, and metabolic reprogramming, creating a "pseudohypoxic" state that supports tumor growth. wikipedia.orgnih.govjci.org
Furthermore, elevated succinate levels can induce epigenetic modifications. Succinate can inhibit histone and DNA demethylases, leading to hypermethylation of histones and DNA. nih.govjci.org These epigenetic changes can alter the expression of genes that regulate cell growth and differentiation, contributing to a cancerous phenotype. nih.gov
Extracellular succinate also plays a role in cell growth and metastasis by activating its specific G-protein coupled receptor, SUCNR1 (also known as GPR91). nih.gov Activation of SUCNR1 can trigger signaling pathways, such as the PI3K/AKT pathway, which are critical for cancer progression and can induce an epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. nih.govnih.gov
Table 1: Mechanistic Effects of Succinate on Cell Growth Promotion
| Mechanism | Key Molecular Target | Consequence |
| HIF-1α Stabilization | Prolyl Hydroxylase Domain (PHD) enzymes | Increased expression of genes for angiogenesis and cell proliferation. researchgate.netnih.gov |
| Epigenetic Alterations | Histone and DNA demethylases | Hypermethylation leading to altered gene expression. nih.govjci.org |
| Receptor Activation | SUCNR1 (GPR91) | Activation of pro-growth signaling pathways (e.g., PI3K/AKT). nih.gov |
| Metabolic Reprogramming | Mitochondrial function | Shift towards a "pseudohypoxic" state supporting tumor survival. oncotarget.com |
Optimization of Cell Culture Media Supplements
The insights into succinate's role in cellular metabolism and growth have led to its investigation as a supplement in cell culture media to enhance the production of biopharmaceuticals. Optimizing cell culture media is crucial for improving cell growth, viability, and productivity. nih.gov
A study investigating the supplementation of succinic acid in the culture medium for stable cell lines producing Immunoglobulin G (IgG) and Immunoglobulin A (IgA) found significant benefits. The addition of succinic acid eliminated cell aggregation and improved the homogeneity of the cell cultures, which is particularly beneficial for the production of IgA, an antibody prone to aggregation. nih.gov Furthermore, the study noted that a low lactate (B86563) level was observed in the cultivation medium supplemented with succinic acid, indicating a favorable shift in cellular metabolism. nih.gov
In another study, succinate supplementation was shown to improve the metabolic performance of mixed glial cell cultures experiencing mitochondrial dysfunction. nih.govresearchgate.net The addition of succinate partially ameliorated metabolic deficits induced by a mitochondrial complex I inhibitor, as evidenced by a decrease in the lactate/pyruvate (B1213749) ratio. nih.gov This suggests that succinate can enhance oxidative metabolism in cells with compromised mitochondrial function. nih.govresearchgate.net These findings highlight the potential of succinate as a valuable supplement in cell culture media for specific applications, particularly in improving cell culture stability and metabolic function.
Table 2: Effects of Succinate Supplementation in Cell Culture
| Cell Type | Observed Effect | Reference |
| Stable cell lines producing IgG and IgA | Eliminated cell aggregation, improved homogeneity, and lowered lactate levels. | nih.gov |
| Mixed glial cell cultures with mitochondrial dysfunction | Improved metabolic performance and partially ameliorated metabolic deficits. | nih.govresearchgate.net |
Enzymatic Interactions and Redox Cofactor Regeneration Systems
Succinate's central position in metabolism necessitates its interaction with a variety of enzymes, primarily dehydrogenases and oxidoreductases. These interactions are fundamental to cellular energy production and the maintenance of redox balance.
Interplay with Dehydrogenases and Oxidoreductases
The most critical enzymatic interaction of succinate is with succinate dehydrogenase (SDH) , also known as Complex II of the electron transport chain. wikipedia.orgdbpedia.orgnih.gov SDH is a unique enzyme as it participates in both the TCA cycle and oxidative phosphorylation. wikipedia.orgdbpedia.org It catalyzes the oxidation of succinate to fumarate in the TCA cycle and simultaneously reduces ubiquinone to ubiquinol in the electron transport chain. wikipedia.orgfoxchase.org The structure of SDH is a heterotetrameric complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD. foxchase.org The catalytic subunit, SDHA, contains the binding site for succinate. wikipedia.org
Mutations in the genes encoding any of the SDH subunits can lead to the accumulation of succinate, which as discussed, has profound implications for cell signaling and tumorigenesis. wikipedia.orgnih.gov The activity of SDH is tightly regulated. For instance, ATP binding to the SDHA subunit can upregulate its activity, while oxaloacetate can act as a competitive inhibitor. nih.gov
Pathways for NAD(P)H Regeneration in Cell-Free Systems
The regeneration of nicotinamide (B372718) adenine dinucleotide cofactors (NADH and NADPH) is essential for the economic viability of many biocatalytic processes, including cell-free protein synthesis. researchgate.netnih.gov Various methods for NAD(P)H regeneration have been developed, including enzymatic, chemical, and electrochemical approaches. researchgate.net
Inexpensive energy sources are sought to reduce the cost of energy regeneration in cell-free systems. researchgate.netspringernature.com Succinate has been identified as a potential cost-effective substrate for this purpose. researchgate.net While detailed, specific pathways for succinate-driven NAD(P)H regeneration in cell-free systems are an area of ongoing research, the principle lies in harnessing the cell's native metabolic machinery. In a cell-free system containing the necessary enzymes of the TCA cycle and oxidative phosphorylation, the oxidation of succinate can lead to the reduction of NAD+ to NADH. This occurs through the reverse electron flow through Complex I of the electron transport chain, a process that can be driven by the high reduction potential of the quinone pool following succinate oxidation by SDH. nih.gov
The communication between cytosolic and mitochondrial NADP(H) pools in intact cells is facilitated by shuttles such as the isocitrate-α-ketoglutarate shuttle, which involves NADP+-dependent isocitrate dehydrogenases. nih.gov In a cell-free system, the inclusion of such enzymes could theoretically be coupled to succinate metabolism to achieve NADPH regeneration.
Environmental Microbial Interactions Involving Succinate
Succinate plays a significant role in the interactions between microorganisms and their environment, particularly in the context of nutrient acquisition.
Influence on Siderophore Secretion by Microorganisms
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential but often sparingly available nutrient. The production of siderophores is a key strategy for microbial survival and can also play a role in plant growth promotion and biocontrol.
Numerous studies have demonstrated that a succinate-based medium is highly effective for the production of siderophores by various bacteria, especially fluorescent pseudomonads. nih.gov For instance, Pseudomonas fluorescens and Pseudomonas putida have been shown to produce a high yield of hydroxamate-type siderophores in a modified succinic acid medium. Similarly, Pseudomonas aeruginosa has been observed to produce siderophores in a succinate medium, with production occurring in parallel with cell growth during the logarithmic phase. medigraphic.com
The choice of carbon source can significantly influence siderophore production. In a study comparing different carbon sources, Variovorax paradoxus EPS showed the highest siderophore production with glucose, followed by benzoate (B1203000), n-hexadecane, and then succinate. mdpi.com However, for other organisms like Nocardioides simplex 3E, benzoate was a better substrate than succinate for siderophore production. mdpi.com
Statistical optimization studies have identified succinic acid concentration, pH, and temperature as significant factors influencing siderophore production in Pseudomonas aeruginosa RZS9 in a succinate medium. nih.gov An optimized concentration of 0.49 g/100 ml of succinic acid at a pH of 7.08 and a temperature of 27.80 °C yielded the maximum siderophore production. nih.gov
Table 3: Siderophore Production by Various Microorganisms in Succinate-Containing Media
| Microorganism | Siderophore Yield in Succinate Medium | Comparison with other Carbon Sources | Reference |
| Pseudomonas fluorescens NCIM 5096 | 87% units (hydroxamate type) | Found to be a suitable medium. | |
| Pseudomonas putida NCIM 2847 | 83% units (hydroxamate type) | Found to be a suitable medium. | |
| Pseudomonas aeruginosa PSS | ~60 µM | Production detected and continued during logarithmic growth. | medigraphic.com |
| Pseudomonas aeruginosa RZS9 | 68.41% units (optimized) | Succinic acid identified as a significant factor for production. | nih.gov |
| Bacillus sp. | 84% Siderophore Units (at 60h) | Maximum production observed in iron-free modified succinic acid medium. | researchgate.net |
| Nocardioides simplex 3E | 180 µM DFOBeq | Lower than with benzoate (400 µM) and glucose (280 µM). | mdpi.com |
| Variovorax paradoxus EPS | 140 µM | Lower than with glucose (750 µM), benzoate (500 µM), and n-hexadecane (500 µM). | mdpi.com |
Carbon Source Utilization in Microbial Growth
Succinate, a key intermediate in the central metabolic pathway known as the citric acid cycle (also referred to as the tricarboxylic acid cycle or TCA cycle), can be utilized by a wide array of microorganisms as a carbon and energy source. wikipedia.org Its role extends beyond being a mere metabolic intermediate; it is a crucial substrate that fuels microbial growth and influences microbial community dynamics.
Microorganisms capable of utilizing succinate possess specific transport systems to internalize the molecule and the necessary enzymatic machinery to channel it into their central metabolism. Once transported into the cell, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), a key enzyme complex that participates in both the citric acid cycle and the electron transport chain. wikipedia.org This oxidation reaction is coupled to the reduction of an electron acceptor, contributing to the generation of cellular energy in the form of ATP. wikipedia.org
The ability to use succinate as a sole carbon source is widespread among bacteria. For instance, many species within the genus Acinetobacter are capable of growing on succinate. researchgate.net In anaerobic conditions, some bacteria, such as Escherichia coli, can produce succinate through mixed acid fermentation. wikipedia.org Conversely, under certain conditions, microorganisms can also metabolize succinate produced by other members of a microbial community in a process known as cross-feeding. nih.gov
Research has demonstrated that the utilization of succinate can be influenced by environmental conditions. For example, in the gut microbiome, the availability of succinate can shape the composition of the microbial community. nih.gov Some gut microbes produce succinate as a fermentation product from dietary fibers, while others consume it, leading to a delicate balance that can be influenced by diet. nih.gov An increase in succinate-producing bacteria has been observed in certain inflammatory conditions. nih.govmdpi.com
The metabolic pathways involved in succinate utilization are a subject of ongoing research, with studies focusing on the regulation of genes encoding succinate transporters and metabolic enzymes. The efficiency of succinate as a carbon source can also be strain-dependent, with some microorganisms exhibiting higher growth rates and biomass yields on succinate compared to other carbon sources.
Research Findings on Microbial Growth with Succinate as a Carbon Source
Numerous studies have investigated the ability of various microorganisms to utilize succinate for growth. These studies often compare growth parameters such as growth rate and biomass yield on succinate-supplemented media versus media containing other carbon sources like glucose.
| Microorganism | Growth Condition | Observation | Reference |
| Escherichia coli | Anaerobic | Produces succinate as a fermentation end-product. Can be engineered to enhance succinate production. | wikipedia.orgoup.com |
| Acinetobacter spp. | Aerobic | Many species can utilize succinate as a sole carbon and energy source. | researchgate.net |
| Salmonella Typhimurium | Aerobic/Anaerobic | Can utilize succinate produced by gut microbiota to colonize the intestine. | nih.gov |
| Prevotella spp. | Anaerobic | Can convert succinate to butyrate (B1204436) in the gut. | nih.gov |
| Phascolarctobacterium succinatutens | Anaerobic | Consumes succinate to produce propionate (B1217596) in the gut. | nih.gov |
| Corynebacterium glutamicum | Aerobic | Strains lacking succinate dehydrogenase can produce succinate. | researchgate.net |
This table is interactive. You can sort and filter the data.
The data indicates that succinate plays a multifaceted role in microbial metabolism, serving as both a substrate for growth and a product of fermentation. The specific metabolic fate of succinate is dependent on the microorganism and the prevailing environmental conditions.
Applications in Advanced Materials Science and Industrial Processes
Biodegradable Polymer Development
The drive for environmentally friendly alternatives to conventional plastics has spurred significant research into biodegradable polymers. Succinate-based polyesters, particularly poly(butylene succinate) (PBS), have emerged as promising materials due to their biodegradability, processability, and mechanical properties comparable to widely used plastics like polypropylene. nih.govwikipedia.org
Succinic acid and its derivatives are key monomers for the synthesis of aliphatic polyesters. fraunhofer.deresearchgate.net While often derived from petroleum, succinic acid can also be produced through the fermentation of renewable resources, making the resulting polymers bio-based and more sustainable. fraunhofer.denih.gov This bio-based succinic acid is considered a significant platform chemical for the production of various biopolymers. fraunhofer.de The succinate (B1194679) molecule's dicarboxylic nature allows it to react with diols to form long polyester (B1180765) chains.
The primary biopolymer derived from succinate is poly(butylene succinate) (PBS), which is synthesized from succinic acid and 1,4-butanediol. nih.govtaylorandfrancis.com Copolymers, such as poly(butylene succinate-co-adipate) (PBSA), are also developed to modify properties. nih.govrsc.org These polymers are noted for their excellent biodegradability, thermal stability, and chemical resistance. nih.govtaylorandfrancis.com The versatility of succinate as a building block extends to the creation of poly(ester amides) by reacting its derivatives with diols and diamines, resulting in copolymers with high thermal stability. fraunhofer.de
The synthesis of succinate-based polyesters like PBS is typically achieved through a two-step polycondensation process. wikipedia.orgresearchgate.nettaylorandfrancis.com
Esterification: Succinic acid (or its ester derivative like dimethyl succinate) reacts with an excess of a diol (e.g., 1,4-butanediol) to form low molecular weight oligomers, with water or methanol (B129727) being eliminated as a byproduct. wikipedia.orgresearchgate.net
Polycondensation: The resulting oligomers are then polymerized at high temperatures and under vacuum. This transesterification reaction joins the oligomers into high molecular weight polymer chains. wikipedia.orgresearchgate.net
The properties of the resulting PBS polymer are influenced by its molecular weight and crystallinity. taylorandfrancis.comcolab.ws It is a semi-crystalline polymer with mechanical properties that can be tailored, making it comparable to polyethylene (B3416737) and polypropylene. researchgate.nettaylorandfrancis.com PBS exhibits good processability and can be used in conventional melt processing techniques such as injection molding, extrusion, and film blowing. nih.govnih.gov However, it can also have some drawbacks, such as brittleness. nih.govresearchgate.net
Copolymerization is a common strategy to tailor the material properties. For instance, creating copolymers of succinic acid with other diacids or diols can alter the final polymer's flexibility, degradation rate, and mechanical strength. nih.gov Research has also explored creating unique elastic polyesters through the free catalytic polyesterification of multifunctional monomers derived from succinic acid, glycerol, and azelaic acid, highlighting its potential to improve the chemical and physical properties of polyesters. nih.gov
Table 1: Comparison of Mechanical Properties of PBS and Other Polymers
| Property | Poly(butylene succinate) (PBS) | Polypropylene (PP) | Low-Density Polyethylene (LDPE) | High-Density Polyethylene (HDPE) |
|---|---|---|---|---|
| Tensile Strength (MPa) | 30–35 taylorandfrancis.com | 30-40 | 8-15 | 20-35 |
| Young's Modulus (MPa) | 300–800 taylorandfrancis.com | 1100-1600 | 100-250 | 600-1200 |
| Melting Point (°C) | 115 wikipedia.org | 160-170 | 105-115 | 125-135 |
Note: Values are typical ranges and can vary based on specific grade and processing conditions.
Electrolyte Components for Energy Storage Devices
The development of safe and efficient energy storage systems, such as batteries and supercapacitors, is critical. Electrolytes are a key component, and research is exploring novel materials to enhance performance. Succinate-based compounds are being investigated for their potential role in electrolytes.
While direct use of dipotassium (B57713) succinate trihydrate is not widely documented in primary literature, related succinate compounds have shown promise as electrolyte additives or components in gel electrolytes. In zinc-ion batteries (ZIBs), for example, sodium succinate (SS) has been used as a functional electrolyte additive. rsc.org The addition of succinate ions to the zinc sulfate (B86663) electrolyte was found to improve the performance of the battery significantly. The succinate ions adsorb onto the zinc electrode surface, which helps to create a more uniform deposition of zinc and protects the electrode from side reactions like corrosion. rsc.org
In the field of potassium-ion batteries (PIBs), which are an emerging technology, gel polymer electrolytes are being developed to mitigate the safety risks of liquid electrolytes. nih.gov One such system incorporates succinonitrile (B93025) (SN), a derivative of succinic acid, into a polymer network. nih.gov The presence of succinonitrile enhances the dissociation of potassium salts, leading to higher ionic conductivity. nih.gov Supercapacitors, which store energy via charge accumulation at the electrode-electrolyte interface, also rely on high-performance electrolytes. nih.gov Edible supercapacitors have been fabricated using a soy sauce-based gel electrolyte, which contains various organic molecules including those related to amino acids, demonstrating the broad range of organic materials being explored for electrolyte applications. researchgate.netbohrium.com
Electrochemical stability and long-term cycling are crucial for the practical application of energy storage devices. The use of succinate-based additives has demonstrated significant improvements in these areas.
In ZIBs with the sodium succinate additive, a remarkable cycling stability of over 7,100 hours at a current density of 1 mA cm⁻² was achieved. rsc.org The cell also maintained stable plating and stripping behavior for over 1800 hours at 2 mA cm⁻². rsc.org This stability is attributed to the protective layer formed by the succinate ions, which suppresses dendrite formation and other parasitic reactions. rsc.org Full cells using this modified electrolyte also showed higher capacity and capacity retention (87%) compared to those with a standard zinc sulfate electrolyte. rsc.org
For potassium-ion batteries, a gel electrolyte containing succinonitrile demonstrated a capacity retention of 62% over 350 cycles. nih.gov The rigid polymer framework that contains the succinonitrile helps to suppress the structural deformation of the cathode and minimizes parasitic reactions at the interface, contributing to enhanced stability and rate performance. nih.gov The study of the solid electrolyte interphase (SEI) is critical, as its properties and evolution during cycling directly impact battery life and performance. researchgate.netyoutube.com
Table 2: Performance Metrics of Succinate-Related Electrolytes in Batteries
| Battery System | Electrolyte Component | Key Performance Improvement | Citation |
|---|---|---|---|
| Zinc-Ion Battery (ZIB) | Sodium Succinate (0.04 M additive) | Cycling stability > 7100 hours at 1 mA cm⁻²; Average Coulombic efficiency of 99.6%. | rsc.org |
| Potassium-Ion Battery (PIB) | Succinonitrile (in gel polymer) | Capacity retention of 62% over 350 cycles; Ionic conductivity of 1.30 × 10⁻³ S cm⁻¹. | nih.gov |
Compatibilizers in Polymer Nanocomposites
Polymer nanocomposites, which are materials where nanoparticles are dispersed within a polymer matrix, often require compatibilizers to ensure proper dispersion and adhesion between the two dissimilar phases. Poor compatibility can lead to weak points in the material and diminished properties.
Succinate-based polymers themselves can be modified to act as compatibilizers. For instance, poly(butylene succinate) (PBS) can be functionalized through grafting with molecules like maleic anhydride (B1165640) (MA) or glycidyl (B131873) methacrylate (B99206) (GMA). researchgate.net This modification introduces reactive groups onto the PBS backbone.
These modified PBS polymers (e.g., PBS-g-GMA) can then be added to a blend of PBS and a filler, such as natural fibers or nanoclays. researchgate.netdigitellinc.com The functional groups on the compatibilizer can interact or react with the surface of the filler, while the main PBS chain remains compatible with the PBS matrix. This dual action bridges the interface between the polymer matrix and the filler, leading to improved adhesion, better dispersion of the filler, and enhanced thermal and mechanical properties of the final composite material. researchgate.netresearchgate.net The use of such compatibilizers is a key strategy for developing high-performance, biodegradable composites for a variety of applications. researchgate.net
Dental Material Development Leveraging Compressive Properties
The development of durable dental restorative materials is an ongoing area of research, with a focus on achieving mechanical properties that mimic those of natural tooth structure.
There is a lack of specific research available in the public domain on the synthesis and application of "polymerized potassium alkyl succinic acid esters" in dental materials. However, the broader field of biodegradable polymers based on succinic acid has been explored for various biomedical applications. vot.plnih.govresearchgate.net Polyesters derived from succinic acid, such as poly(butylene succinate) (PBS), are known for their biocompatibility and biodegradability. matec-conferences.org These polymers can be synthesized through the polycondensation of succinic acid or its esters with diols. nih.govelsevierpure.com
The compressive strength of dental restorative materials is a critical property, and it is influenced by the composition of the resin matrix and the type and loading of fillers. nih.govresearchgate.net While there is no direct evidence linking dipotassium succinate trihydrate to an enhancement of compressive properties in dental composites, the incorporation of various salts and organic molecules is an active area of investigation. For instance, studies have examined the effect of potassium oxalate (B1200264) on the properties of dental materials. mdpi.com The development of new polymer matrices, including those based on succinic acid derivatives, could potentially offer a route to tailoring the mechanical properties, such as compressive strength, of dental restoratives. researchgate.netresearchgate.net
Environmental Chemistry and Bioremediation Potential
Biodegradation Pathways and Environmental Fate
In aqueous solutions, dipotassium (B57713) succinate (B1194679) trihydrate readily dissociates into potassium ions (K⁺) and succinate dianions (C₄H₄O₄²⁻). The environmental fate and biodegradation of the compound are therefore primarily determined by the behavior of the succinate anion, which is a naturally occurring metabolic intermediate in the citric acid cycle (TCA cycle) of most living organisms.
Succinate is readily metabolized by a wide array of microorganisms under both aerobic and anaerobic conditions. It serves as a central intermediate in cellular metabolism.
Aerobic Degradation: Under aerobic conditions, succinate is primarily metabolized through the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. The degradation involves the following key enzymatic steps:
Succinate to Fumarate (B1241708): The enzyme succinate dehydrogenase (SDH), a key enzyme complex in both the TCA cycle and the electron transport chain, oxidizes succinate to fumarate. This reaction involves the removal of two hydrogen atoms.
Fumarate to Malate (B86768): Fumarase then catalyzes the hydration of fumarate to form L-malate.
Malate to Oxaloacetate: Finally, malate dehydrogenase oxidizes L-malate to oxaloacetate, which can then be used in other metabolic pathways or continue within the TCA cycle.
This pathway is highly efficient and common to a vast number of bacteria, fungi, and other organisms present in soil and water.
Anaerobic Degradation: In the absence of oxygen, various anaerobic and facultative anaerobic bacteria can degrade succinate through different pathways. For some microorganisms, succinate is a common end-product of fermentation. However, other organisms can utilize it as a substrate. For instance, some gut microbiota can metabolize succinate into other short-chain fatty acids like propionate (B1217596) and butyrate (B1204436) nih.govazdhs.gov. One studied anaerobic pathway in Clostridium kluyveri involves the conversion of succinate to succinyl-CoA, which is then further metabolized soilqualityknowledgebase.org.au. The reductive branch of the TCA cycle can also operate in some bacteria to convert other substrates into succinate, a process that can be reversible under certain conditions mdpi.com.
Table 1: Key Microbial Pathways for Succinate Degradation
| Pathway | Condition | Key Enzymes | Description |
|---|---|---|---|
| Tricarboxylic Acid (TCA) Cycle | Aerobic | Succinate Dehydrogenase, Fumarase, Malate Dehydrogenase | Succinate is oxidized to fumarate, then hydrated to malate, and finally oxidized to oxaloacetate, generating energy for the cell. |
| Anaerobic Respiration / Fermentation | Anaerobic | Succinyl-CoA Transferase, Succinate Semialdehyde Dehydrogenase | Succinate is converted to other metabolites, such as propionate or butyrate, by various microbial consortia. nih.gov |
Given that succinate is a readily metabolizable, water-soluble organic acid, its persistence in the environment is expected to be low.
Terrestrial Environments: In soil, succinate is rapidly consumed by the native microbial population. Numerous studies on succinate-based biodegradable polymers, such as poly(butylene succinate) (PBS), have shown that these materials are degraded by soil microorganisms nih.govadhesion.kr. The degradation process involves the hydrolysis of the polymer into its monomers, succinic acid and 1,4-butanediol, which are then utilized by microbes nih.gov. The rate of degradation is influenced by factors like temperature, moisture, and microbial activity, with significant weight loss of PBS materials observed over periods of weeks to months in compost and soil environments adhesion.krencyclopedia.pub. This indicates that the succinate monomer itself is not persistent and is quickly mineralized to carbon dioxide and water. The half-life of readily biodegradable substances like succinate in soil is generally low, falling into the non-persistent category (typically a half-life of less than 16 days) orst.edu.
Aquatic Environments: In aquatic systems, succinate is also subject to rapid microbial degradation. Studies on the degradation of PBS in marine environments have confirmed that microorganisms can break down the polymer, with degradation rates influenced by temperature and other conditions nih.govacs.org. The water solubility of dipotassium succinate ensures its bioavailability to aquatic microorganisms. As a naturally occurring organic compound, it is unlikely to bioaccumulate. Its transformation in aquatic environments is primarily through microbial respiration, leading to its conversion to biomass and carbon dioxide.
Ecological Impact Assessment of Succinate-Based Formulations
The ecological impact of dipotassium succinate trihydrate is related to its constituent ions: potassium and succinate.
The introduction of dipotassium succinate to soil can influence its chemistry and nutrient dynamics in two main ways: through the addition of potassium and through the introduction of a labile carbon source.
Potassium as a Nutrient: Potassium (K⁺) is an essential macronutrient for plants, playing a vital role in enzyme activation, water regulation, and stress tolerance soilqualityknowledgebase.org.aupda.org.uk. The addition of dipotassium succinate increases the concentration of soluble potassium in the soil solution, making it available for plant uptake soilqualityknowledgebase.org.aupda.org.uk. However, this can also alter the balance of other cations. An excess of potassium can interfere with the uptake of other essential nutrients like magnesium (Mg²⁺) and calcium (Ca²⁺) soilqualityknowledgebase.org.au. In soils with low cation exchange capacity, such as sandy soils, the added potassium is also susceptible to leaching, particularly after heavy rainfall or irrigation soilqualityknowledgebase.org.au.
Succinate as a Carbon Source: Succinate provides a readily available source of carbon for soil microorganisms oup.com. The addition of simple organic acids can stimulate rapid microbial growth and activity oup.comnih.gov. This microbial bloom can have several effects on nutrient cycling:
Nutrient Immobilization: As the microbial population grows, it consumes other essential nutrients from the soil, such as nitrogen and phosphorus, incorporating them into microbial biomass. This process, known as immobilization, can temporarily reduce the availability of these nutrients to plants researchgate.net.
Enhanced Mineralization: Following the initial boom and subsequent decline of the microbial population, the nutrients sequestered in their biomass are released back into the soil through mineralization, potentially increasing long-term nutrient availability researchgate.net.
Direct ecotoxicity data for this compound is limited. However, assessments can be made based on data for succinic acid and related potassium salts, which generally indicate a low potential for aquatic toxicity.
Toxicity to Plants and Algae: Studies on the degradation products of poly(butylene succinate) found that succinate concentrations below 200 mg/L had no effect on the germination and seedling growth of certain plants researchgate.net. However, at concentrations above 500 mg/L, seedling growth was inhibited researchgate.net. This suggests a threshold for phytotoxicity at relatively high concentrations.
Toxicity to Invertebrates: Acute toxicity tests on the freshwater crustacean Daphnia magna with simple potassium salts like potassium chloride show low toxicity, with 48-hour LC50 values (the concentration lethal to 50% of the test population) typically in the range of several hundred to over a thousand mg/L azdhs.gov. This indicates that the potassium cation is not highly toxic to aquatic invertebrates at environmentally relevant concentrations.
Toxicity to Fish: Succinic acid has been used as a dietary supplement in aquaculture. Studies on Nile tilapia (Oreochromis niloticus) showed that dietary supplementation with 1.0% succinic acid (equivalent to 10,000 mg/kg in feed) improved growth and flesh quality, suggesting low toxicity to fish nih.gov. Furthermore, acute toxicity data for a different compound, dipotassium endothall, showed a low toxicity to various fish species, with 96-hour median tolerance limits generally between 100 and 200 mg/L (ppm) wa.gov. While a different anion, this provides context for the toxicity of a dipotassium salt to fish.
It is important to note that some fungicides operate by inhibiting the succinate dehydrogenase enzyme nih.gov. These specifically designed toxic compounds can have adverse effects on aquatic organisms, but their mode of action is targeted enzyme inhibition, which is distinct from the general ecotoxicity of the succinate molecule itself nih.gov.
Table 2: Summary of Ecotoxicity Data for Succinate and Related Compounds
| Test Organism | Compound | Endpoint | Value | Reference |
|---|---|---|---|---|
| Plant Seedlings | Succinate | No Observed Effect Concentration (NOEC) - Growth | < 200 mg/L | researchgate.net |
| Plant Seedlings | Succinate | Lowest Observed Effect Concentration (LOEC) - Growth Inhibition | > 500 mg/L | researchgate.net |
| Daphnia magna (Water Flea) | Potassium Chloride | 48-h LC50 | 652 - 707 mg/L | azdhs.gov |
| Oreochromis niloticus (Nile Tilapia) | Succinic Acid | Dietary Supplement Level | 1.0% (10,000 mg/kg) | nih.gov |
| Various Fish Species | Dipotassium Endothall | 96-h Median Tolerance Limit | 100 - 200 mg/L | wa.gov |
Future Research Directions and Emerging Paradigms for Dipotassium Succinate Trihydrate
Exploration of Novel Synthetic Routes and Green Chemistry Principles
The future of dipotassium (B57713) succinate (B1194679) trihydrate synthesis lies in the adoption of green chemistry principles to minimize environmental impact and enhance economic viability. Traditional chemical synthesis routes are often energy-intensive and rely on petroleum-based feedstocks. azom.com The development of bio-based production methods is a key area of future research.
One promising approach is the fermentation of renewable resources by genetically engineered microorganisms to produce succinic acid, which can then be converted to dipotassium succinate. nih.govrsc.org Research is ongoing to optimize microbial strains and fermentation conditions to improve yield and productivity. nih.gov Another avenue of exploration is the use of enzymatic bioreactors, which could offer a more controlled and efficient synthesis process compared to whole-cell fermentation. rsc.org
Furthermore, the development of novel catalytic systems for the conversion of biomass-derived platform chemicals into succinic acid and its salts is a critical research area. This includes the exploration of electrochemical methods that can operate under milder conditions and reduce the generation of hazardous by-products. azom.com A key goal is to develop processes that are not only sustainable but also cost-competitive with traditional methods. rsc.org
| Synthesis Approach | Description | Potential Advantages |
| Microbial Fermentation | Use of genetically engineered bacteria or yeast to convert renewable feedstocks (e.g., glucose, glycerol) into succinic acid. nih.govresearchgate.net | Utilization of renewable resources, potential for carbon neutrality. researchgate.netnih.gov |
| Enzymatic Bioreactors | Immobilized enzymes are used to catalyze the conversion of substrates into succinic acid. rsc.org | High specificity, milder reaction conditions, easier product purification. |
| Electrochemical Synthesis | Use of electricity to drive the conversion of biomass-derived molecules into succinic acid. azom.com | Potential for high efficiency and selectivity, use of renewable energy. |
| Catalytic Conversion | Development of novel catalysts for the selective conversion of platform chemicals (e.g., furfural) into succinic acid derivatives. rsc.org | Potential for high yields and atom economy. |
Advanced Characterization Techniques for In-Situ Studies
A deeper understanding of the crystallization process of dipotassium succinate trihydrate is crucial for controlling its physical properties and ensuring product quality. Future research will increasingly rely on advanced in-situ characterization techniques to monitor and analyze the crystallization process in real-time.
Techniques such as in-situ X-ray diffraction (XRD), Raman spectroscopy, and focused beam reflectance measurement (FBRM) can provide valuable information on crystal form, particle size distribution, and nucleation and growth kinetics. nih.govmdpi.com Solid-state nuclear magnetic resonance (ssNMR) spectroscopy is another powerful tool for studying the evolution of different polymorphic forms during crystallization. researchgate.net The application of these techniques will enable the development of more robust and controlled crystallization processes.
Moreover, understanding the hydration and dehydration behavior of this compound is critical for its stability and performance in various applications. Techniques like X-ray computed tomography (XCT) can be employed to non-destructively visualize and quantify changes in hydration levels within the crystal structure. researchgate.net
| Characterization Technique | Information Obtained | Research Focus |
| In-situ X-ray Diffraction (XRD) | Real-time monitoring of crystal structure and phase transformations. nih.gov | Understanding polymorphism and controlling crystal form. |
| In-situ Raman Spectroscopy | Information on molecular vibrations and chemical bonding during crystallization. | Monitoring solute concentration and identifying intermediates. |
| Focused Beam Reflectance Measurement (FBRM) | Real-time measurement of particle size and count. mdpi.com | Optimizing crystallization for desired particle size distribution. |
| Solid-State NMR (ssNMR) | Detailed structural information on solid phases. researchgate.net | Identifying and characterizing different polymorphs and hydrates. |
| X-ray Computed Tomography (XCT) | 3D visualization of internal structure and density variations. researchgate.net | Studying hydration/dehydration processes and their impact on crystal integrity. |
Expanded Applications in Emerging Technologies and Niche Markets
While dipotassium succinate has established uses in the food industry as a buffering agent and flavor enhancer, future research is expected to unlock a wider range of applications in emerging technologies and niche markets. cymitquimica.comnih.gov Its properties as a biodegradable and bio-based chemical make it an attractive candidate for various applications.
One of the most promising areas is in the production of bioplastics and polymers. Succinic acid is a key building block for polybutylene succinate (PBS), a biodegradable polymer with properties comparable to conventional plastics. rsc.orgresearchgate.neteuroplas.com.vn Research into the use of dipotassium succinate as a direct precursor or in the synthesis of novel PBS-based copolymers could lead to the development of advanced biomaterials for packaging, agricultural films, and other applications. rsc.orgnih.gov
In the realm of chemical synthesis, dipotassium succinate can serve as a versatile precursor for the production of other valuable chemicals. Its potential use in the synthesis of pharmaceuticals, fragrances, and specialty solvents is an area ripe for exploration. google.com Furthermore, its properties as a salt could be leveraged in applications such as de-icing agents and as a component in electrolyte solutions for various electrochemical systems.
| Potential Application Area | Description | Key Research Questions |
| Bioplastics and Polymers | Use as a monomer or precursor for biodegradable polymers like polybutylene succinate (PBS). researchgate.neteuroplas.com.vn | How can dipotassium succinate be efficiently incorporated into polymer chains? What are the properties of the resulting bioplastics? |
| Pharmaceuticals | Potential role as a counter-ion for active pharmaceutical ingredients or as a starting material for drug synthesis. nih.govgoogle.com | Can dipotassium succinate improve the solubility or stability of drugs? |
| Specialty Chemicals | Precursor for the synthesis of fragrances, solvents, and other high-value chemicals. google.com | What novel chemical transformations can be developed using dipotassium succinate as a starting material? |
| De-icing Agents | A more environmentally friendly alternative to traditional chloride-based de-icers. | What is the de-icing performance of dipotassium succinate compared to existing products? |
| Cosmetics | Potential use as a buffering agent, pH adjuster, or for its skin-conditioning properties. cymitquimica.com | What are the specific benefits of dipotassium succinate in cosmetic formulations? |
Interdisciplinary Research Integrating Omics Technologies with Succinate Metabolism
The production of bio-based succinic acid, the precursor to dipotassium succinate, is a complex process influenced by the intricate metabolic networks of the producing microorganisms. Future advancements in this area will be driven by interdisciplinary research that integrates "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—with metabolic engineering. nih.govfrontiersin.org
Omics-driven systems biology allows for a comprehensive understanding of how microbial cells respond to genetic modifications and changes in their environment. nih.gov This knowledge is crucial for the rational design of microbial cell factories with enhanced succinate production capabilities. nih.gov By identifying metabolic bottlenecks and competing pathways, researchers can develop targeted strategies to redirect carbon flux towards succinate synthesis. nih.gov
The integration of multi-omics data with computational modeling will enable the development of predictive models of microbial metabolism. nih.gov These models can be used to simulate the effects of genetic interventions and to identify novel targets for metabolic engineering, ultimately accelerating the development of economically viable bio-succinate production processes.
Sustainable Production and Lifecycle Assessment of this compound
As the demand for sustainable chemicals grows, a comprehensive understanding of the environmental footprint of this compound production is essential. Future research will focus on conducting thorough lifecycle assessments (LCAs) to evaluate the environmental impacts of different production routes, from cradle to gate. researchgate.netnih.govnih.gov
LCAs will compare the greenhouse gas emissions, energy consumption, and water usage of bio-based production methods with those of traditional petrochemical routes. researchgate.netnih.gov These assessments will provide valuable data for process optimization and for substantiating the environmental benefits of bio-based dipotassium succinate. The goal is to identify the most sustainable production pathways and to guide the development of a truly green and circular economy for this versatile chemical. researchgate.netnih.gov
Research will also focus on the end-of-life considerations for products containing dipotassium succinate, particularly in the context of biodegradable polymers. Understanding the biodegradation mechanisms and the environmental fate of these materials is crucial for ensuring their long-term sustainability. rsc.org
| LCA Aspect | Research Focus | Desired Outcome |
| Feedstock Analysis | Comparison of different renewable feedstocks (e.g., corn, sugarcane, lignocellulosic biomass). researchgate.netresearchgate.netnih.gov | Identification of the most sustainable and economically viable feedstock. |
| Process Optimization | Evaluation of the environmental impact of different fermentation and purification technologies. nih.gov | Development of production processes with minimal environmental footprint. |
| End-of-Life Scenarios | Assessment of the biodegradability and ecotoxicity of products containing dipotassium succinate. rsc.org | Ensuring that the entire lifecycle of the product is environmentally benign. |
| Circular Economy Integration | Exploring the potential for recycling and upcycling of succinate-based materials. | Development of closed-loop systems that minimize waste and resource depletion. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing dipotassium succinate trihydrate, and how can its purity be validated?
- Methodology :
- Synthesis : React succinic acid with potassium hydroxide in a 1:2 molar ratio in aqueous solution. Neutralize under controlled pH (7.5–8.5) to ensure complete salt formation. Crystallize the product by slow evaporation at 4°C.
- Purity Validation : Use titration (acid-base or ion-selective electrode) to quantify potassium content. Confirm structure via FT-IR (succinate C=O stretch at ~1700 cm⁻¹) and XRD (compare with known crystallographic data, e.g., orthorhombic symmetry, space group Cmc21) .
- Note : CAS numbers vary (e.g., 6100-18-1 vs. 676-47-1); verify based on synthesis route or supplier documentation .
Q. How can this compound be used to prepare pH-stable buffers for biochemical assays?
- Methodology :
- Calculate the required mass using the Henderson-Hasselbalch equation. For example, to achieve pH 5.921, combine with succinic acid (pKa₂ = 5.64). Adjust molar ratios iteratively and validate pH with a calibrated electrode. Ensure trihydrate stoichiometry is accounted for (MW = 248.32 g/mol) .
- Critical Step : Pre-dry the compound at 40°C to avoid variability from hygroscopicity .
Q. What analytical techniques are suitable for characterizing crystallinity and hydration state?
- Methodology :
- XRD : Confirm trihydrate formation by comparing lattice parameters (e.g., a = 23.8174 Å, b = 10.9141 Å, c = 7.4645 Å) .
- Thermogravimetric Analysis (TGA) : Measure mass loss at ~100–120°C to quantify bound water (theoretical: 21.7% for 3H₂O) .
Advanced Research Questions
Q. What mechanisms underlie the electrochemical conversion of dipotassium succinate to ethene, and how can reaction efficiency be optimized?
- Methodology :
- Electrolysis Setup : Use a divided cell with platinum electrodes in alkaline medium. Monitor ethylene yield via gas chromatography.
- Optimization : Adjust current density (e.g., 10–50 mA/cm²) and temperature (25–60°C). Higher K⁺ concentrations enhance conductivity but may promote side reactions (e.g., succinate oxidation to fumarate) .
Q. How does this compound interact in metabolic pathways, particularly in cardiovascular models?
- Methodology :
- In Vitro Studies : Incorporate into perfusion buffers for isolated heart models. Monitor ATP production via luciferase assays and correlate with succinate dehydrogenase (SDH) activity.
- In Vivo Applications : Use in formulations with D-fructose-1,6-trisphosphate and L-arginine to assess synergistic effects on ischemia-reperfusion injury .
Q. What strategies resolve contradictions in reported CAS numbers or hydration states across literature?
- Methodology :
- Cross-Validation : Use NMR (¹H/¹³C) to confirm molecular structure independently of CAS. For hydration, combine Karl Fischer titration with TGA.
- Database Reconciliation : Cross-reference PubChem, Reaxys, and supplier COAs (e.g., Honeywell’s Puriss. grade, catalog 6034925K) .
Q. How can computational modeling predict this compound’s behavior in multi-component pharmaceutical formulations?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions with excipients (e.g., polysorbates) using force fields like AMBER. Focus on hydrogen bonding and ion-pair stability.
- QSPR Models : Correlate hydration energy with experimental solubility data to optimize formulation stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
